molecular formula C22H23FN2O3S B11365767 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

Cat. No.: B11365767
M. Wt: 414.5 g/mol
InChI Key: BPOVAGVIMXIANR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a complex organic compound that features a combination of fluorine, phenoxy, methoxyphenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Attachment of the phenoxy and methoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the butanamide linkage: This step involves the coupling of the thiazole derivative with a butanoyl chloride or a similar acylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the butanamide linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biology: It may serve as a probe to study biological pathways involving thiazole and phenoxy derivatives.

    Material Science: Its structural properties can be utilized in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and thiazole groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide
  • 2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide
  • 2-(4-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide distinguishes it from its analogs. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]butanamide

InChI

InChI=1S/C22H23FN2O3S/c1-3-20(28-19-10-6-16(23)7-11-19)21(26)24-13-12-17-14-29-22(25-17)15-4-8-18(27-2)9-5-15/h4-11,14,20H,3,12-13H2,1-2H3,(H,24,26)

InChI Key

BPOVAGVIMXIANR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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